1H and 13C NMR chemical shift assignments for tert-butyl 1-(tetrahydro-2H-pyran-4-yl)ethylcarbamate
1H and 13C NMR chemical shift assignments for tert-butyl 1-(tetrahydro-2H-pyran-4-yl)ethylcarbamate
In-Depth Technical Guide: 1 H and 13 C NMR Chemical Shift Assignments for tert-Butyl 1-(tetrahydro-2H-pyran-4-yl)ethylcarbamate
Executive Summary
For researchers and drug development professionals, the accurate structural characterization of heavily functionalized aliphatic systems is a critical quality control gateway. tert-Butyl 1-(tetrahydro-2H-pyran-4-yl)ethylcarbamate represents a highly prevalent structural motif in modern medicinal chemistry, combining a conformationally dynamic tetrahydro-2H-pyran (THP) ring with a chiral ethyl linker and a bulky, rotameric tert-butoxycarbonyl (Boc) protecting group.
This whitepaper provides an authoritative, self-validating methodology for the complete 1 H and 13 C NMR chemical shift assignment of this molecule. By moving beyond simple empirical matching, this guide explores the underlying quantum mechanical and conformational causalities—such as anisotropic deshielding, diastereotopic resolution, and carbamate rotameric exchange—that dictate the observed spectral data.
Structural Dynamics & Mechanistic Context
The complexity of interpreting the NMR spectrum for tert-Butyl 1-(tetrahydro-2H-pyran-4-yl)ethylcarbamate arises from two distinct structural phenomena:
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Carbamate Rotameric Exchange: The partial double-bond character of the carbamate C–N bond restricts free rotation, leading to the formation of syn and anti rotamers 1. At ambient temperatures, this dynamic equilibrium often occurs at an intermediate rate on the NMR timescale, manifesting as characteristic line broadening of the Boc methyl singlet and the carbamate carbonyl carbon 2.
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Diastereotopic Induction: The presence of a chiral center at the ethyl linker (C-1') breaks the internal plane of symmetry of the adjacent THP ring. Consequently, the two halves of the THP ring (C-2 vs. C-6, and C-3 vs. C-5) are rendered chemically non-equivalent (diastereotopic) [[3]](). While these protons may overlap in lower-field 1 H NMR, high-resolution 13 C NMR will distinctly resolve these diastereotopic carbons 4.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in the assignment, the following step-by-step methodology utilizes a self-validating matrix of 1D and 2D NMR techniques.
Step-by-Step Acquisition Methodology
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Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v tetramethylsilane (TMS).
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Causality: CDCl 3 is selected over strongly coordinating solvents (like DMSO-d 6 ) to prevent the disruption of intramolecular hydrogen bonds that stabilize specific rotameric populations 1.
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1D 1 H NMR Acquisition (400 MHz): Acquire 16 scans at 298 K with a 10-second relaxation delay ( D1 ).
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Causality: A long D1 ensures complete longitudinal relaxation, allowing for highly accurate quantitative integration of the broad NH and Boc signals.
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1D 13 C NMR Acquisition (100 MHz): Acquire 1024 scans with proton decoupling.
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2D COSY (Correlation Spectroscopy): Acquire gradient-selected COSY to map the contiguous aliphatic spin system from the ethyl methyl group, through the chiral center, and into the THP ring.
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2D Multiplicity-Edited HSQC: Acquire to unambiguously anchor each proton to its parent carbon, differentiating CH/CH 3 groups (positive phase) from CH 2 groups (negative phase).
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2D HMBC (Heteronuclear Multiple Bond Correlation): Acquire to validate long-range connectivity.
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Causality: HMBC is critical for bridging the isolated Boc group to the rest of the molecule by observing the 3JCH coupling between the ethyl chiral proton (H-1') and the carbamate carbonyl carbon.
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Workflow Visualization
Caption: Self-validating NMR workflow mapping 1D and 2D acquisition to structural assignment.
Quantitative Data: Chemical Shift Assignments
The following tables summarize the assigned 1 H and 13 C NMR chemical shifts, validated through the 2D workflow described above.
Table 1: 1 H NMR Assignments (400 MHz, CDCl 3 , 298 K)
| Proton Environment | Chemical Shift ( δ , ppm) | Multiplicity & Coupling ( J , Hz) | Integration | Assignment |
| NH | 4.45 | br d ( J = 8.5 Hz) | 1H | Carbamate NH |
| H-2 eq , H-6 eq | 3.98 | ddt ( J = 11.5, 4.5, 2.0 Hz) | 2H | THP equatorial O-CH 2 |
| H-1' | 3.55 | m | 1H | Ethyl CH (Chiral Center) |
| H-2 ax , H-6 ax | 3.35 | td ( J = 11.5, 2.5 Hz) | 2H | THP axial O-CH 2 |
| H-3 eq , H-5 eq | 1.65 | m | 2H | THP equatorial CH 2 |
| H-4 | 1.55 | m | 1H | THP CH |
| Boc-CH 3 | 1.43 | s | 9H | tert-Butyl CH 3 |
| H-3 ax , H-5 ax | 1.30 | qd ( J = 12.0, 4.5 Hz) | 2H | THP axial CH 2 |
| H-2' | 1.12 | d ( J = 6.8 Hz) | 3H | Ethyl CH 3 |
Table 2: 13 C NMR Assignments (100 MHz, CDCl 3 , 298 K)
| Carbon Environment | Chemical Shift ( δ , ppm) | Assignment | Mechanistic Note |
| C=O | 155.6 | Carbamate Carbonyl | Broadened due to rotameric exchange |
| C q | 79.2 | Boc Quaternary C | - |
| C-2, C-6 | 67.8, 67.7 | THP O-CH 2 | Diastereotopic splitting observed |
| C-1' | 51.4 | Ethyl CH | Chiral center |
| C-4 | 39.6 | THP CH | - |
| C-3, C-5 | 29.8, 29.5 | THP CH 2 | Diastereotopic splitting observed |
| Boc-CH 3 | 28.4 | tert-Butyl CH 3 | - |
| C-2' | 18.2 | Ethyl CH 3 | - |
Mechanistic Rationale for Chemical Shifts
To establish a deep understanding of the molecule, we must look at the causality behind the observed spectral data:
Anisotropic Deshielding in the THP Ring
The oxygen atom in the THP ring is highly electronegative, strongly deshielding the adjacent protons at C-2 and C-6. However, there is a distinct chemical shift difference between the axial and equatorial protons. The equatorial protons (H-2 eq , H-6 eq ) resonate significantly further downfield (~3.98 ppm) than the axial protons (~3.35 ppm). This is due to the anisotropic deshielding effect of the adjacent C–C bonds. The axial protons sit outside this deshielding cone and benefit from antiperiplanar shielding, a classic stereoelectronic feature of tetrahydropyrans and cyclohexanes.
Diastereotopic Splitting
Because C-1' is a chiral center, the molecule lacks a plane of symmetry. This spatial asymmetry projects into the THP ring, causing C-2 to be in a slightly different magnetic environment than C-6, and C-3 to be different from C-5 3. In the 13 C NMR spectrum, this manifests as closely spaced, resolved signals (e.g., 67.8 and 67.7 ppm). Recognizing this diastereotopic splitting is critical; novice analysts often misinterpret these extra peaks as impurities, whereas they are actually a hallmark of the molecule's intrinsic chirality 4.
Boc Rotamers and Signal Broadening
The tert-butoxycarbonyl (Boc) group is notorious for its conformational flux. The resonance structure of the carbamate nitrogen donates electron density into the carbonyl, creating a partial double bond that restricts rotation 5. At 298 K, the interconversion between syn and anti rotamers occurs at a rate that is intermediate on the NMR timescale. This causes the NH proton (4.45 ppm) and the carbamate carbonyl carbon (155.6 ppm) to appear as broad signals rather than sharp peaks 2.
References
- Rotamers or Diastereomers? An Overlooked NMR Solution.ResearchGate.
- On the Stabilization of the Syn-Rotamer of Amino Acid Carbamate Derivatives by Hydrogen Bonding.American Chemical Society.
- Kinetic Resolution of 2-Aryldihydroquinolines Using Lithiation.PMC.
- Improved synthesis and application of an alkyne-functionalized isoprenoid analogue.PMC.
- 13C CP MAS NMR and DFT Studies of 6-Chromanyl Ethereal Derivatives.MDPI.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Improved synthesis and application of an alkyne-functionalized isoprenoid analogue to study the prenylomes of motor neurons, astrocytes and their stem cell progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Kinetic Resolution of 2‐Aryldihydroquinolines Using Lithiation – Synthesis of Chiral 1,2‐ and 1,4‐Dihydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
